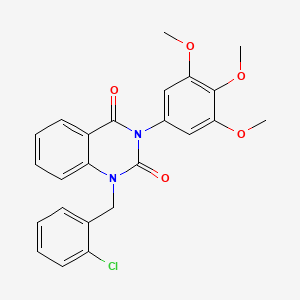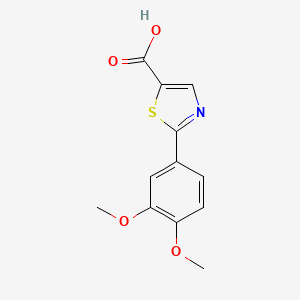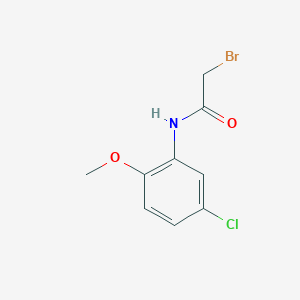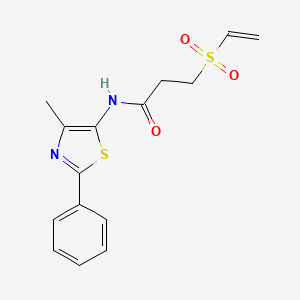
7-Ethylpteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethylpteridine-2,4-diamine is a chemical compound with the molecular formula C8H10N6 . It contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of 7-Ethylpteridine-2,4-diamine consists of 10 Hydrogen atoms, 8 Carbon atoms, and 6 Nitrogen atoms . It contains 25 bonds in total, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyrimidine .Aplicaciones Científicas De Investigación
Antifolate Agents and DHFR Inhibitors
A study by Gangjee et al. (2007) focused on the synthesis of classical and nonclassical antifolates, utilizing derivatives of 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, as potential inhibitors of dihydrofolate reductase (DHFR). The classical compound showed significant inhibition of human DHFR and demonstrated potent antitumor activity, highlighting its potential in cancer therapy (Gangjee et al., 2007).
Membrane Sensors for Metal Ions
Saleh et al. (2001) reported the development of a poly(vinyl chloride) matrix membrane sensor incorporating a thiadiazole derivative for the selective determination of aluminum(III) ions. The sensor exhibited good potentiometric response and selectivity, suggesting its application in environmental monitoring and industrial processes (Saleh et al., 2001).
Structural and Theoretical Analysis
Aktan et al. (2017) conducted combined spectroscopic, XRD crystal structure, and DFT studies on 2-(ethylthio)pyrimidine-4,6-diamine. This research provided insights into the molecular structure and electronic properties of the compound, facilitating its application in the development of new materials and chemical sensors (Aktan et al., 2017).
Metal-Catalysed Diamination Reactions
Research by Cardona and Goti (2009) highlighted the importance of 1,2-diamine motifs in natural products and pharmaceuticals, investigating metal-catalysed diamination reactions. These reactions are crucial for the synthesis of complex molecules, underscoring the role of diamine derivatives in medicinal chemistry and drug development (Cardona & Goti, 2009).
Fluorescence Sensors and Schiff Bases
Zhou et al. (2012) synthesized water-soluble sulfonato-Salen-type ligands derived from different diamines, including 1,2-ethylenediamine, for the development of highly selective and sensitive fluorescence sensors for Cu(2+) detection. These sensors have applications in environmental monitoring and biomedical diagnostics (Zhou et al., 2012).
Graphene Oxide Framework Membranes
Hung et al. (2014) explored the use of diamine monomers for cross-linking graphene oxide, creating composite membranes with varied d-spacing for ethanol–water mixture separation. This study demonstrates the potential of diamine-functionalized materials in filtration and separation technologies (Hung et al., 2014).
Propiedades
IUPAC Name |
7-ethylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-2-4-3-11-5-6(9)13-8(10)14-7(5)12-4/h3H,2H2,1H3,(H4,9,10,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFFEPQMXZMVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=NC(=NC2=N1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethylpteridine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)
![Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2762821.png)
![N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-4-nitropyrazol-3-amine](/img/structure/B2762826.png)


![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762830.png)
![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide](/img/structure/B2762831.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)



![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)
![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)
![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2762842.png)